molecular formula C17H17BrN8O2S B2636655 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898429-21-5

8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2636655
CAS No.: 898429-21-5
M. Wt: 477.34
InChI Key: NXLUGHBMJDKVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl-tetrazole moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Alkylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Thioether Formation: The phenyl-tetrazole moiety is attached through a thioether formation reaction, which involves the reaction of a thiol group with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its purine and phenyl-tetrazole moieties. These interactions can modulate biochemical pathways and cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenyl-tetrazole moiety, resulting in different biological activities.

    3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom, which may affect its reactivity and interactions.

    8-bromo-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione: Lacks one of the methyl groups, potentially altering its chemical and biological properties.

Uniqueness

The uniqueness of 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, methyl groups, and phenyl-tetrazole moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-bromo-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN8O2S/c1-10(9-29-17-21-22-23-26(17)11-6-4-3-5-7-11)8-25-12-13(19-15(25)18)24(2)16(28)20-14(12)27/h3-7,10H,8-9H2,1-2H3,(H,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUGHBMJDKVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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